![molecular formula C8H5BF3KS2 B13912110 Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)
Potassium [2,2'-bithiophen]-5-yltrifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is an organoboron compound that features a potassium cation and a trifluoroborate anion bonded to a bithiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium [2,2’-bithiophen]-5-yltrifluoroborate typically involves the reaction of 2,2’-bithiophene with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of potassium [2,2’-bithiophen]-5-yltrifluoroborate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium [2,2’-bithiophen]-5-yltrifluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bithiophene moiety to dihydro derivatives.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of bithiophene.
Substitution: Various substituted bithiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium [2,2’-bithiophen]-5-yltrifluoroborate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of potassium [2,2’-bithiophen]-5-yltrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group and the bithiophene moiety. The trifluoroborate group can act as a leaving group in substitution reactions, while the bithiophene moiety can undergo oxidation and reduction reactions. These properties make it a versatile compound in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium [2,2’-bithiophen]-5-ylboronic acid
- Potassium [2,2’-bithiophen]-5-ylboronate
Comparison
Potassium [2,2’-bithiophen]-5-yltrifluoroborate is unique due to the presence of the trifluoroborate group, which imparts different reactivity compared to boronic acids and boronates. The trifluoroborate group is more stable and less prone to hydrolysis, making it advantageous in certain synthetic applications. Additionally, the trifluoroborate group can participate in unique substitution reactions that are not possible with boronic acids or boronates.
Propriétés
Formule moléculaire |
C8H5BF3KS2 |
|---|---|
Poids moléculaire |
272.2 g/mol |
Nom IUPAC |
potassium;trifluoro-(5-thiophen-2-ylthiophen-2-yl)boranuide |
InChI |
InChI=1S/C8H5BF3S2.K/c10-9(11,12)8-4-3-7(14-8)6-2-1-5-13-6;/h1-5H;/q-1;+1 |
Clé InChI |
AETMJBSKDVFHJN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(S1)C2=CC=CS2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methoxymethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13912035.png)
![4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid](/img/structure/B13912045.png)
![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)
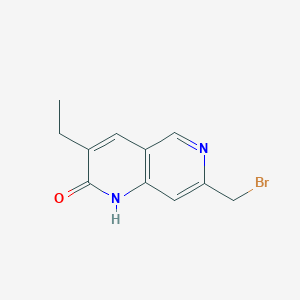
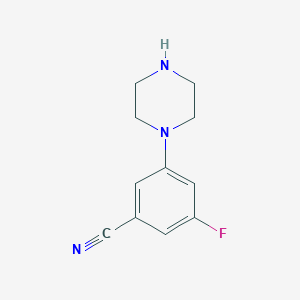
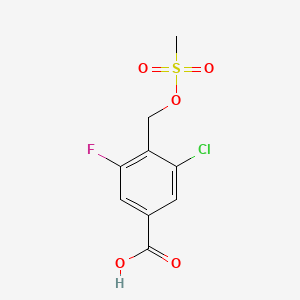

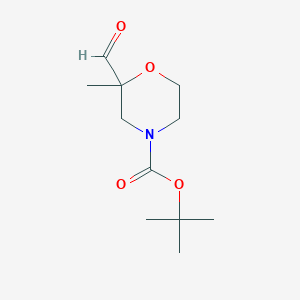
![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)
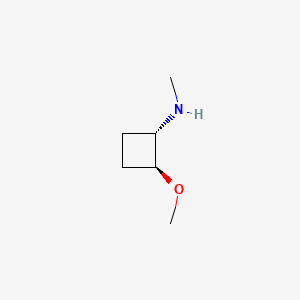
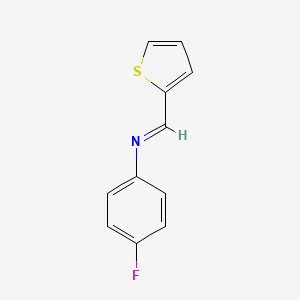
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)

